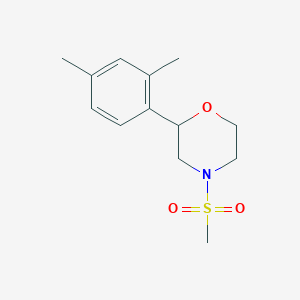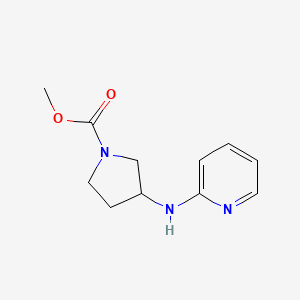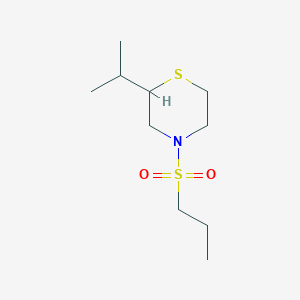![molecular formula C10H13F2NO2S B7591950 N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591950.png)
N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide, also known as DFP-MS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFP-MS belongs to the class of sulfonamide compounds and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide exerts its effects through the inhibition of the enzyme carbonic anhydrase, which is involved in a range of physiological processes. By inhibiting this enzyme, N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide is able to modulate the levels of certain neurotransmitters and inflammatory mediators, leading to its observed effects.
Biochemical and Physiological Effects:
N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce levels of inflammatory mediators such as prostaglandins and cytokines, leading to its anti-inflammatory effects. Additionally, N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide has been found to modulate the levels of neurotransmitters such as dopamine and serotonin, leading to its analgesic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, its mechanism of action is well-understood, allowing for targeted studies to be carried out. However, N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide also has limitations, such as its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for research involving N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide. One potential area of study is the development of novel therapeutic agents based on N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide. Additionally, further studies are needed to determine the optimal dosage and administration of N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide for therapeutic use. Finally, the potential neuroprotective effects of N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide in the treatment of neurodegenerative disorders such as Alzheimer's disease warrant further investigation.
Synthesemethoden
N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide can be synthesized through a multi-step process involving the reaction of 2,4-difluorobenzylamine with 2-bromopropionyl chloride, followed by the reaction of the resulting intermediate with methanesulfonyl chloride. The final product is obtained through purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory conditions. Additionally, N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide has been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO2S/c1-7(6-13-16(2,14)15)9-4-3-8(11)5-10(9)12/h3-5,7,13H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGFJRHLUYSCOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C)C1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,4-difluorophenyl)propyl]methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-6-[(5-methyl-1,3-oxazol-2-yl)methyl]pyrrolo[2,3-c]pyridin-7-one](/img/structure/B7591879.png)

![N-[(2,5-dichlorophenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7591892.png)

![1-(1-Methylimidazol-4-yl)sulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7591895.png)
![4-[(2-Methyl-1,3-thiazol-4-yl)methyl]thieno[3,2-b]pyridin-7-one](/img/structure/B7591902.png)
![1-Pyridin-3-ylsulfonyl-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyridine](/img/structure/B7591915.png)
![2-[[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]amino]propane-1,3-diol](/img/structure/B7591931.png)

![N-[2-(3,4-difluorophenyl)propyl]methanesulfonamide](/img/structure/B7591946.png)

